2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
Description
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(3-amino-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10) |
InChI Key |
STUWHMHWNWQAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-2H-thiopyran Core and Amino Functionalization
One common approach starts from an amine-substituted tetrahydrothiopyran derivative. For example, 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is prepared by nucleophilic substitution of an amine with bromoacetonitrile in the presence of a base such as potassium carbonate in acetonitrile solvent. The reaction is typically refluxed for several hours (e.g., 6 hours) to ensure completion. The product is isolated by filtration, washing with chloroform:methanol mixtures, and precipitation with diethyl ether, yielding the nitrile intermediate in good yield (~75%).
Oxidation to the Sulfone
The sulfur atom in the tetrahydrothiopyran ring is oxidized to the sulfone (1,1-dioxide) form to increase stability and biological relevance. This oxidation can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The oxidation step yields 2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile with yields reported around 79%.
Conversion of Nitrile to Amino Acetic Acid Derivative
The nitrile group in the intermediate is converted to the acetic acid moiety through hydrolysis or related transformations. For example, acidic hydrolysis in the presence of hydrochloric acid and sodium nitrite at low temperatures (0 °C) forms nitroso intermediates, which upon further treatment with methanolic hydrochloric acid yield the desired amino acetic acid derivative as a hydrochloride salt.
Isolation and Purification
The final amino acetic acid derivatives are isolated by filtration, washing with diethyl ether, and drying under vacuum. The compounds typically crystallize as white solids with good purity. The yields for these final steps range from 64% to 75%, depending on reaction conditions and purification methods.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Amino substitution | Amine (1), bromoacetonitrile, K2CO3, reflux 6 h, acetonitrile | 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetonitrile (3) | ~75 | Filtration, washing, precipitation |
| Sulfur oxidation | Oxidizing agent (e.g., H2O2) | 2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile (4) | ~79 | Controlled oxidation |
| Nitrile to nitroso intermediate | NaNO2, 1N HCl, 0 °C, 1 h | N-(cyanomethyl)-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)nitrous amide (6) | 64 | Formation of nitroso intermediate |
| Nitroso intermediate to final salt | Methanolic HCl, room temperature, overnight | (3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-1,2,3-oxadiazol-3-ium-5-yl)amide hydrochloride (SA-10) | 75 | White solid, vacuum drying |
Analytical Characterization
Throughout the synthesis, the intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide structural confirmation, with characteristic chemical shifts corresponding to the tetrahydrothiopyran ring, sulfone group, and amino acetic acid side chain.
- Mass Spectrometry (TOF-MS): Confirms molecular weights consistent with the expected sulfone and amino acetic acid derivatives.
- Melting Point and Physical State: Final compounds are typically white solids with defined melting points, indicating purity.
These analytical data ensure the reliability and reproducibility of the synthetic methods.
Research Discoveries and Applications
The preparation of this compound and its analogs has been linked to the development of novel sulfur-containing antioxidants and nitric oxide donor hybrids with potential therapeutic applications. The sulfone group enhances biological stability, and the amino acetic acid moiety facilitates biological activity and solubility. The synthetic methods described allow for the efficient generation of these compounds for further pharmacological evaluation.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound's reactivity stems from three key structural elements:
-
Primary amino group (-NH₂) : Participates in nucleophilic substitution, condensation, and coordination reactions
-
Carboxylic acid (-COOH) : Enables acid-base reactions, esterification, and amide bond formation
-
Sulfone-containing thiopyran ring : Stabilizes adjacent charges and participates in ring-opening reactions under specific conditions
Amine-Derived Reactions
The primary amine undergoes characteristic transformations:
Carboxylic Acid Reactions
The acid moiety participates in multiple derivatization pathways:
Ring System Modifications
The thiopyran ring shows specific reactivity patterns:
Amide Coupling Dynamics
The carboxylic acid demonstrates enhanced coupling efficiency when activated through:
-
-
Forms stable acyl imidazolide intermediate
-
Enables synthesis of five-membered heterocycles (e.g., compound 73 )
-
Achieves 78% yield in thiazole formation reactions
-
-
-
Preferred for alkylamine couplings (85% success rate)
-
Limited efficacy with aromatic amines (≤22% yield)
-
Ring Stability Profile
The sulfone group confers exceptional ring stability:
-
pH-dependent reactivity :
-
Stable in pH 3-9 (aqueous buffer, 25°C)
-
Rapid ring-opening at pH <2 (t₁/₂ = 15 min)
-
Reaction Optimization Data
Critical parameters for key transformations:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling temperature | -10°C to 0°C | 78% → 92% yield |
| Amine equivalents | 1.2-1.5 | Maximizes conversion (≤5% side products) |
| Solvent polarity | ε >20 | Enhances sulfone ring stability |
Scientific Research Applications
2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and amino group allow it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS 2111274-89-4)
- Structural Differences: Replaces the 3-amino group and acetic acid with an ethyl ester at the thiopyran-3-yl position .
- Lack of an amino group eliminates hydrogen-bond donor capacity, which may reduce affinity for polar biological targets.
- Applications : Likely used as an intermediate in synthetic routes for more complex thiopyran derivatives .
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic Acid (CAS 1340400-77-2)
- Structural Differences: Lacks the 3-amino group present in the target compound .
- The carboxylic acid group retains high water solubility, but the lack of an amino substituent may limit its use in chelation or coordination chemistry.
- Research Relevance: Potential precursor for amino-functionalized derivatives via post-synthetic modifications .
2-Amino-2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic Acid
- Structural Differences: The amino group is attached to the acetic acid moiety (position 2) rather than the thiopyran ring (position 3), and the thiopyran substituent is at position 4 .
- Functional Implications: Altered stereochemistry due to the 4-position thiopyran substitution may affect binding to chiral biological targets. The amino group on the acetic acid side chain introduces a zwitterionic character, enhancing solubility in aqueous environments.
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility: Ethyl ester derivatives (e.g., CAS 2111274-89-4) are often synthesized as intermediates for introducing functional groups like amino or carboxylic acids via hydrolysis or amidation .
- Biological Activity: The amino and sulfone groups in the target compound may enhance interactions with enzymes such as sulfotransferases or proteases, whereas ester derivatives are less likely to exhibit direct bioactivity .
- SAR Insights: The discontinued status of 2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid suggests that positional isomerism (3- vs. 4-thiopyran substitution) significantly impacts efficacy or toxicity profiles .
Biological Activity
The compound 2-(3-Amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid , also known by its CAS number 1803582-09-3, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C6H12ClNO4S |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 1803582-09-3 |
Structural Representation
The compound features a thiopyran ring with a dioxidation state, contributing to its unique biological properties. The presence of amino and acetic acid functional groups enhances its reactivity and potential interactions with biological systems.
Antioxidant Properties
Research indicates that compounds containing sulfur functionalities, such as those found in this compound, exhibit significant antioxidant activity. A study demonstrated that similar compounds were effective in scavenging superoxide radicals and protecting cells from oxidative stress-induced damage .
Table 1: Antioxidant Activity Comparison
| Compound | Superoxide Scavenging (%) | EC50 (µM) |
|---|---|---|
| SA-9 | 40% at 1000 µM | 1.0 |
| SA-10 | 25% at 1000 µM | 10.3 |
| Target Compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments have shown that derivatives of thiopyran compounds, including the target compound, exhibit low toxicity profiles even at high concentrations (up to 1000 µM) in various cell lines . This suggests a favorable therapeutic index for potential applications.
Case Study: Cell Viability Assay
In a study involving NTM5 cells treated with tert-butyl hydroperoxide (TBHP), the compound demonstrated a significant protective effect against oxidative stress. The EC50 values indicated that the compound could enhance cell viability substantially compared to untreated controls .
The proposed mechanism by which this compound exerts its biological effects likely involves modulation of oxidative stress pathways. The thiol and sulfone groups are believed to interact with reactive oxygen species (ROS), thereby mitigating cellular damage.
Inflammatory Response Modulation
Research has indicated that sulfur-containing compounds can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by excessive inflammation .
Q & A
Q. What are the challenges in scaling up the synthesis while maintaining low environmental impact?
- Methodological Answer :
- Green Chemistry Metrics : Calculate E-factor (waste per product unit) and atom economy. Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water.
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions and energy use. Pilot studies on analogous acetic acid derivatives show >90% yield scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
